molecular formula C11H16O4 B11889868 2-(3-Hydroxypropyl)-4,5-dimethoxyphenol

2-(3-Hydroxypropyl)-4,5-dimethoxyphenol

Cat. No.: B11889868
M. Wt: 212.24 g/mol
InChI Key: MIOCMAOGMCABCF-UHFFFAOYSA-N
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Description

2-(3-Hydroxypropyl)-4,5-dimethoxyphenol is an organic compound characterized by the presence of a hydroxypropyl group and two methoxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxypropyl)-4,5-dimethoxyphenol typically involves the alkylation of 4,5-dimethoxyphenol with 3-chloropropanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxypropyl)-4,5-dimethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halides (e.g., HCl, HBr) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halogenated derivatives or other substituted phenols.

Scientific Research Applications

2-(3-Hydroxypropyl)-4,5-dimethoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypropyl)-4,5-dimethoxyphenol involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Hydroxypropyl)phenol: Lacks the methoxy groups, leading to different chemical and biological properties.

    2-(3-Hydroxypropyl)-4-methoxyphenol: Contains only one methoxy group, which affects its reactivity and applications.

    4,5-Dimethoxyphenol: Lacks the hydroxypropyl group, resulting in different chemical behavior.

Uniqueness

2-(3-Hydroxypropyl)-4,5-dimethoxyphenol is unique due to the combination of hydroxypropyl and methoxy groups on the phenol ring. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds.

Properties

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

2-(3-hydroxypropyl)-4,5-dimethoxyphenol

InChI

InChI=1S/C11H16O4/c1-14-10-6-8(4-3-5-12)9(13)7-11(10)15-2/h6-7,12-13H,3-5H2,1-2H3

InChI Key

MIOCMAOGMCABCF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CCCO)O)OC

Origin of Product

United States

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